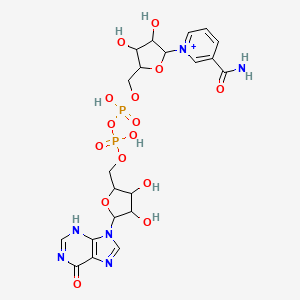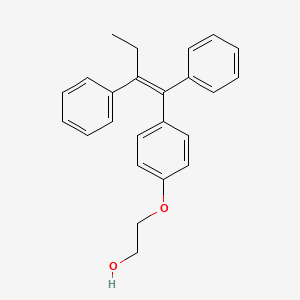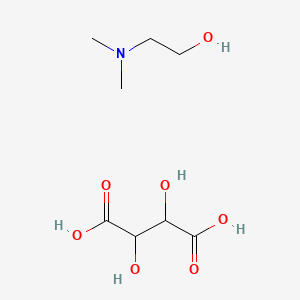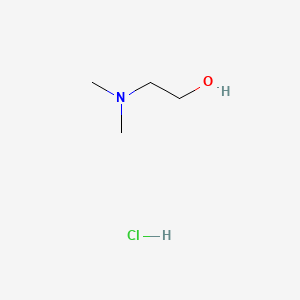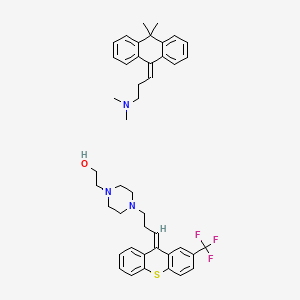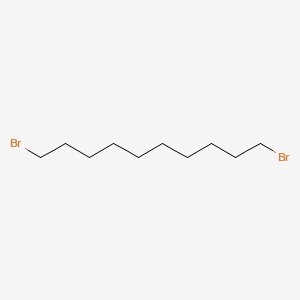
1,10-ジブロモデカン
概要
説明
科学的研究の応用
1,10-Dibromodecane has a wide range of applications in scientific research:
作用機序
Target of Action
It’s a synthetic organic compound that is often used as an alkylating agent . Alkylating agents can modify chemical compounds by adding an alkyl group to its molecular structure. This can potentially alter the function of biomolecules, such as proteins or DNA, within a cell.
Pharmacokinetics
The compound’s physical properties such as its melting point (25-27 °c), boiling point (160 °c/15 mmhg), and density (1335 g/mL at 25 °C) are known . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that thermal decomposition of 1,10-dibromodecane can lead to the release of irritating gases and vapors, including carbon monoxide (co), carbon dioxide (co2), and hydrogen halides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,10-Dibromodecane. For instance, temperature can affect its physical state and reactivity . Moreover, it’s classified as a combustible solid, indicating that it can burn under certain conditions .
準備方法
1,10-Dibromodecane can be synthesized through the reaction of decanediol with hydrogen bromide. The process involves heating decanediol to 95-100°C and introducing dry hydrogen bromide gas under stirring. Once the mixture is saturated with hydrogen bromide, the temperature is raised to 135°C, and hydrogen bromide is slowly introduced. The mixture is then cooled, and the water layer is separated to obtain the crude product. The crude product is washed with water and 10% sodium carbonate solution to remove any remaining acid, followed by reduced pressure distillation to collect the final product .
化学反応の分析
1,10-Dibromodecane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Under strong basic conditions, 1,10-dibromodecane can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: While less common, it can also be involved in oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with sodium iodide yield 1,10-diiododecane, while elimination reactions can produce decene .
類似化合物との比較
1,10-Dibromodecane can be compared to other similar compounds such as:
- 1,8-Dibromooctane
- 1,6-Dibromohexane
- 1,12-Dibromododecane
- 1,7-Dibromoheptane
- 1,4-Dibromobutane
- 1,5-Dibromopentane
- 1,9-Dibromononane
- 1,3-Dibromopropane
- 1,11-Dibromoundecane
What sets 1,10-dibromodecane apart is its specific chain length, which makes it suitable for particular applications that require a ten-carbon backbone. This unique structure allows it to participate in reactions and form products that other dibromoalkanes with different chain lengths cannot .
特性
IUPAC Name |
1,10-dibromodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQHJCOHNAFHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063298 | |
| Record name | 1,10-Dibromodecane- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; mp = 25-27 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 1,10-Dibromodecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19171 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4101-68-2 | |
| Record name | 1,10-Dibromodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4101-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decane, 1,10-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004101682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Dibromodecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decane, 1,10-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Dibromodecane- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-dibromodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,10-Dibromodecane has the molecular formula C10H20Br2 and a molecular weight of 296.05 g/mol.
A: Various spectroscopic techniques have been employed to characterize 1,10-Dibromodecane, including:* NMR Spectroscopy: Solid-state 13C NMR has been used to analyze the structure and chain conformation of polymers containing 1,10-Dibromodecane. [, ] Deuteron NMR provided insights into the conformations and orientational order of decamethylene spacer units within liquid crystalline melts. []* Infrared Spectroscopy (IR): IR spectroscopy, particularly at grazing incidence reflection, has been utilized to study the interaction of 1,10-Dibromodecane with gold surfaces. []* X-ray Absorption Fine Structure Spectroscopy (EXAFS): Bromine K-edge EXAFS spectroscopy has been valuable for investigating the local structure around bromine atoms in inclusion compounds containing 1,10-Dibromodecane. []
A: 1,10-Dibromodecane readily forms inclusion compounds with urea and tri-ortho-thymotide (TOT). [, , , , , ] In these compounds, 1,10-Dibromodecane acts as the "guest" molecule, residing within the channels formed by the "host" molecule.
A: Yes, 1,10-Dibromodecane/urea inclusion compounds exhibit a unique interchannel ordering of the guest molecules. The offset between guest molecules in adjacent channels is precisely one-third of the guest's periodic repeat distance, a phenomenon dictated by the length of the 1,10-Dibromodecane molecule. []
A: Interestingly, studies indicate that while 1,10-Dibromodecane shows limited interaction with gold surfaces, iodoalkanes, including 1,10-diiododecane, readily form ultrathin layers on gold. This suggests a key role of the halogen atom in the interaction. []
A: While 1,10-Dibromodecane is not typically used as a catalyst itself, its reactivity makes it a valuable building block for synthesizing molecules with potential catalytic applications. For instance, it's a precursor to ionene polymers containing Tröger's base units, which have shown promise in CO2 separation membranes. []
A: Yes, MD simulations have been employed to investigate the structural and dynamic properties of 1,10-Dibromodecane within urea inclusion compounds. These simulations have provided valuable insights into the local structure and dynamics of the guest molecules within the host framework. []
A: While specific studies on the dissolution rate of 1,10-Dibromodecane are limited in the provided context, its solubility in various organic solvents is evident from its use in different synthetic procedures. [, , , , , ]
ANone: Numerous analytical methods are employed, including:
- X-ray Diffraction: Both single-crystal and powder X-ray diffraction techniques have been essential for elucidating the crystal structures of 1,10-Dibromodecane itself and its inclusion compounds. [, , , ]
- NMR Spectroscopy: 1H NMR and solid-state 13C NMR have been instrumental in characterizing 1,10-Dibromodecane-containing molecules and polymers. [, , , , , ]
- Mass Spectrometry (MS): MS is routinely used to confirm the identity of 1,10-Dibromodecane derivatives and polymers. [, , ]
ANone: 1,10-Dibromodecane is primarily utilized as a building block in organic synthesis, playing a crucial role in creating:
- Polymers: It serves as a monomer in synthesizing various polymers, including liquid-crystalline polyethers and polyamines used as bile acid sequestrants. [, , , , , , ]
- Macrocycles: It's a key component in the synthesis of macrocyclic liquid crystals and other supramolecular structures like pillar[4]arene[1]quinone pseudorotaxanes. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


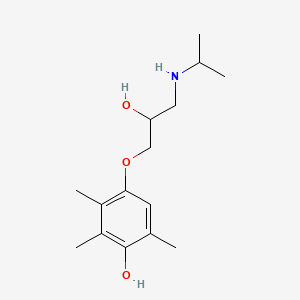



![N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-2-(2,4-diaminobutanoylamino)-3-hydroxybutanamide](/img/structure/B1669956.png)
